O-(4-Hydroxy-3,5-diiodophenyl)thyroxine
Overview
Description
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine, also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound plays a crucial role in regulating metabolism, growth, and development.
Mechanism of Action
Target of Action
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine, also known as Dextrothyroxine, is a thyroid hormone used to treat hyperlipidemia . It primarily targets the liver, where it stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL .
Mode of Action
It is known to stimulate the formation of ldl in the liver and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyroxine has no significant effect on high-density lipoproteins (HDL) .
Biochemical Pathways
Dextrothyroxine affects the lipid metabolism pathway. By stimulating the formation and catabolism of LDL in the liver, it influences the balance of cholesterol and bile acids in the body . This leads to a decrease in serum cholesterol and LDL levels, which can help in the management of hyperlipidemia .
Pharmacokinetics
It is known that dextrothyroxine is a prohormone and can bind as a substrate to iodide peroxidase .
Result of Action
The primary result of Dextrothyroxine’s action is a reduction in serum cholesterol and LDL levels . By increasing the catabolism of LDL in the liver, it helps to lower high cholesterol levels in the blood . This can be beneficial in the treatment of hyperlipidemia .
Action Environment
The action of Dextrothyroxine can be influenced by various environmental factors. For instance, the presence of mineral acids or alkalies can affect its solubility in alcohol . .
Biochemical Analysis
Biochemical Properties
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine is involved in various biochemical reactions. It is synthesized via the iodination of tyrosines and the coupling of iodotyrosines in the thyroglobulin . It is also known to interact with enzymes such as iodide peroxidase .
Cellular Effects
The compound exerts a broad spectrum of stimulatory effects on cell metabolism . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to thyroid receptors and as it is a prohormone, it binds as a substrate to iodide peroxidase .
Metabolic Pathways
This compound is involved in the metabolic pathway of thyroxine synthesis . It interacts with enzymes such as iodide peroxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3,5-diiodophenyl)thyroxine involves several steps, starting from L-tyrosine. The process includes iodination of L-tyrosine to form diiodotyrosine, followed by coupling of two diiodotyrosine molecules to produce thyroxine. The reaction conditions typically involve the use of iodine and an oxidizing agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of thyroxine, which can have different biological activities and applications .
Scientific Research Applications
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine has a wide range of scientific research applications:
Chemistry: Used as a standard for studying iodination reactions and thyroid hormone analogs.
Biology: Essential for studying thyroid hormone function and metabolism.
Medicine: Widely used in the treatment of hypothyroidism and as a diagnostic tool for thyroid function tests.
Industry: Used in the production of thyroid hormone replacement therapies and in research on metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Triiodothyronine (T3): The active form of thyroxine with three iodine atoms.
Dextrothyroxine: A synthetic isomer of thyroxine used to treat hyperlipidemia.
Liothyronine: Another synthetic form of triiodothyronine used in thyroid hormone replacement therapy
Uniqueness
O-(4-Hydroxy-3,5-diiodophenyl)thyroxine is unique due to its specific structure and function as a prohormone that is converted to the more active triiodothyronine. Its stability and longer half-life compared to triiodothyronine make it a preferred choice for long-term thyroid hormone replacement therapy .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13I6NO5/c22-11-4-9(5-12(23)18(11)29)32-20-15(26)6-10(7-16(20)27)33-19-13(24)1-8(2-14(19)25)3-17(28)21(30)31/h1-2,4-7,17,29H,3,28H2,(H,30,31)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVHFBLWQRLBJN-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13I6NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238431 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1120.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911661-90-0 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911661900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-HYDROXY-3,5-DIIODOPHENYL)THYROXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D91H0NG3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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